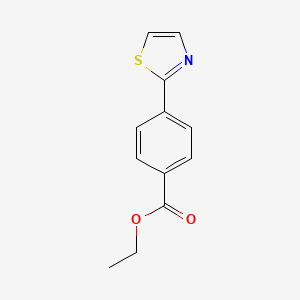

ethyl 4-(1,3-thiazol-2-yl)benzoate

Description

Overview of Functionalized Benzoate (B1203000) Esters in Chemical Synthesis

Functionalized benzoate esters are pivotal building blocks in the world of chemical synthesis. researchgate.netresearchgate.net These aromatic esters, characterized by a benzene (B151609) ring attached to an ester group, can be modified with various functional groups, allowing for a diverse range of chemical reactions and applications. researchgate.netresearchgate.net The ester group itself can serve as a handle for further transformations, while substituents on the benzene ring can modulate the molecule's electronic properties and reactivity. researchgate.netacs.org This versatility makes them indispensable in the creation of complex molecules, including pharmaceuticals, agrochemicals, and materials with unique optical properties. researchgate.netnih.gov The synthesis of these esters is often achieved through methods like Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. chemicalbook.comcibtech.org

Significance of 1,3-Thiazole Heterocycles in Medicinal and Materials Science Scaffolds

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in both medicinal chemistry and materials science. nih.govnih.govresearchgate.netmedmedchem.com This structural motif is found in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, contributes to its potent biological activity. mdpi.com In the realm of materials science, the thiazole (B1198619) core is valued for its electronic properties and planarity, making it a suitable component for the development of organic semiconductors and luminescent materials. nih.govresearchgate.net

Rationale for Focused Investigation of Ethyl 4-(1,3-thiazol-2-yl)benzoate and its Analogues

The combination of a benzoate ester and a thiazole heterocycle in a single molecule, as seen in this compound, presents a compelling case for focused investigation. This compound and its analogues serve as versatile intermediates, bridging the gap between fundamental organic synthesis and the development of functional molecules. mdpi.comgoogle.com The thiazole moiety offers a site for potential biological interactions, while the benzoate ester provides a handle for further chemical modifications. mdpi.com Researchers are exploring these molecules as precursors to novel pharmaceuticals and advanced materials, capitalizing on the synergistic properties of their constituent parts. amanote.comsmolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

ethyl 4-(1,3-thiazol-2-yl)benzoate |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-9(4-6-10)11-13-7-8-16-11/h3-8H,2H2,1H3 |

InChI Key |

DMLMADANFMMSJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC=CS2 |

Origin of Product |

United States |

Synthesis and Chemical Properties

The preparation of ethyl 4-(1,3-thiazol-2-yl)benzoate can be achieved through several synthetic routes. A common method involves the reaction of a substituted thioamide with an alpha-haloketone, a process known as the Hantzsch thiazole (B1198619) synthesis. researchgate.netresearchgate.net

Table 1: Synthetic Routes to this compound and its Analogues

| Starting Materials | Reagents and Conditions | Product | Reference |

| 4-Hydroxythiobenzamide, 3-bromoacetoacetic acid ethyl ester | Cyclization | 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester | google.com |

| 3-Bromo-4-hydroxy-benzonitrile, Thioacetamide, 2-chloroacetoacetic acid ethyl ester | Multistep synthesis | 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester | google.com |

| Ethyl 4-(3-benzoylthio-ureido)benzoates, Triethylamine, Bromoacetone | Base-catalyzed cyclization | Ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates | researchgate.net |

| 2-Amino benzothiazole, Substituted aromatic aldehyde, Thioglycolic acid | Reflux in methanol (B129727) | 3-(benzo[d]thiazol-2-yl)-2-((substituted aryl) thiazolidine-4-one | nanobioletters.com |

The chemical properties of this compound are influenced by both the thiazole ring and the ethyl benzoate (B1203000) group.

Table 2: Chemical Properties of this compound and Related Compounds

| Property | Value | Compound | Reference |

| Molecular Formula | C14H15NO2S | Ethyl 4-(4-ethyl-1,3-thiazol-2-yl)benzoate | nih.gov |

| Molecular Weight | 200.26 g/mol | Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | sigmaaldrich.com |

| Appearance | Solid | Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | sigmaaldrich.com |

| Boiling Point | 235 °C (lit.) | Ethyl 4-methylbenzoate | chemicalbook.com |

| Density | 1.025 g/mL at 25 °C (lit.) | Ethyl 4-methylbenzoate | chemicalbook.com |

Spectroscopic and Crystallographic Characterization

The structural elucidation of ethyl 4-(1,3-thiazol-2-yl)benzoate and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. tcsedsystem.eduresearchgate.net Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl group of the ester and the C=N bond of the thiazole (B1198619) ring. researchgate.net Mass spectrometry confirms the molecular weight of the compound. nist.gov

Table 3: Spectroscopic Data for Thiazole-Substituted Benzoate (B1203000) Esters

| Technique | Key Observations | Compound | Reference |

| ¹H NMR | Signals corresponding to aromatic, thiazole, and ethyl protons. | Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate | researchgate.net |

| IR (KBr, cm⁻¹) | 3350 (N-H), 1755 (C=O, ester), 1685 (-HN-C=O), 1626 (C=N), 712 (C-S-C) | Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate | researchgate.net |

| UV-Vis | Absorption spectra can be theoretically computed and compared with experimental data. | Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate | researchgate.net |

| Mass Spectrometry | Provides molecular ion peak to confirm molecular weight. | 3-(benzo[d]thiazol-2-yl)-2-(4-hydroxyphenyl)thiazolidin-4-one | nanobioletters.com |

X-ray crystallography offers a definitive method for determining the three-dimensional arrangement of atoms in the solid state. mdpi.comresearchgate.netnih.gov This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's physical and biological properties. researchgate.netresearchgate.netresearchgate.net

Solid State Structural Investigations and Crystallography of Ethyl 4 1,3 Thiazol 2 Yl Benzoate Analogues

Single-Crystal X-ray Diffraction Studies for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is a powerful technique that has been employed to determine the precise molecular structures of several analogues of ethyl 4-(1,3-thiazol-2-yl)benzoate. These studies provide a wealth of information, including bond lengths, bond angles, dihedral angles, and the nature of intermolecular interactions, all of which are crucial for understanding the relationship between molecular structure and bulk properties.

For instance, the crystal structure of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, both analogues of the alkaloid Thiosporine B, have been determined. nih.gov Both molecules exhibit a nearly planar, V-shaped conformation, a feature stabilized by intramolecular hydrogen bonds. nih.gov Similarly, the analysis of ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, synthesized from the reduction of a Schiff base, shows an essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system. nih.govnih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The geometric parameters of these analogues, determined from X-ray diffraction data, provide a detailed picture of their molecular framework. In ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, a slight twist of 10.27 (15)° is observed between the central thiazole (B1198619) and the 4-benzene rings. nih.gov In contrast, the ethyl (phenyl)carbamate substituent is surprisingly coplanar with the thiazole ring in both this molecule and its 3-nitrophenyl analogue. nih.gov

A significant conformational feature in many benzoate (B1203000) analogues is the dihedral angle between different ring systems within the molecule. For example, in ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, the dihedral angle between the extensive, planar isoquinoline (B145761) ring system and the benzene (B151609) ring is a substantial 75.08 (10)°. nih.govnih.govresearchgate.net This pronounced twist is a defining characteristic of its solid-state conformation. In another analogue, ethyl 4-[(4-methylbenzyl)oxy]benzoate, which crystallizes with three molecules in the asymmetric unit, the orientation of the two phenyl rings varies significantly, with dihedral angles of 46.4 (1)°, 70.3 (1)°, and 62.2 (1)°, highlighting the molecule's conformational flexibility. nih.govnih.gov

Table 1: Selected Dihedral Angles in this compound Analogues

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | Thiazole ring | 4-Benzene ring | 10.27 (15) |

| Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate | 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring | Benzene ring | 75.08 (10) |

| Ethyl 4-[(4-methylbenzyl)oxy]benzoate (Molecule A) | Phenyl ring 1 | Phenyl ring 2 | 46.4 (1) |

| Ethyl 4-[(4-methylbenzyl)oxy]benzoate (Molecule B) | Phenyl ring 1 | Phenyl ring 2 | 70.3 (1) |

| Ethyl 4-[(4-methylbenzyl)oxy]benzoate (Molecule C) | Phenyl ring 1 | Phenyl ring 2 | 62.2 (1) |

Identification and Characterization of Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. These non-covalent forces are fundamental to the stability of the crystal lattice and the resulting supramolecular architecture.

Hydrogen bonds are among the most important interactions in determining crystal packing. In the crystal structure of ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, molecules are linked into chains by C—H···O hydrogen bonds. nih.gov Similarly, weak intermolecular C—H···O hydrogen bonds connect adjacent molecules of ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, leading to the formation of a two-dimensional network. nih.govnih.gov The crystal structure of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate is also dominated by hydrogen bonding. mdpi.com

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings play a crucial role in the crystal packing of these compounds. The crystal structure of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate features molecular stacks along the a-axis, where molecules are linked by π(S)···π(C) interactions. nih.gov In its 3-nitrophenyl counterpart, chains formed by hydrogen bonds are further cross-linked into sheets by π-π stacking interactions, with an interlayer distance of 3.216 (3) Å. nih.gov In contrast, the aromatic rings in ethyl 4-[(4-methylbenzyl)oxy]benzoate are too distant for efficient π-stacking, with centroid-to-centroid distances ranging from 4.727 (3) to 4.946 (3) Å. nih.gov Instead, the packing is influenced by C—H···π interactions. nih.gov

Formation of Supramolecular Assemblies and Crystal Architectures

The interplay of various intermolecular forces leads to the formation of intricate supramolecular assemblies. In the case of ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, the combination of C—H···O hydrogen bonds and π-π stacking results in a layered structure. nih.gov The molecules within the hydrogen-bonded chains are coplanar, forming a ribbon-like motif. These ribbons then pack into layers, with the ribbons of adjacent layers oriented at an angle of 39.91 (2)° to each other, creating a herringbone-like arrangement. nih.gov The two-dimensional network observed in ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate is another example of how weaker C—H···O interactions can guide the formation of extended crystal architectures. nih.govnih.gov

Polymorphism and Solid-State Phase Characterization

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. While extensive studies on the polymorphism of this compound itself are not available in the reviewed literature, the conformational flexibility observed in its analogues, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, suggests that polymorphism could be a possibility for this class of compounds. The existence of three different molecular conformations in the asymmetric unit of a single crystal of this analogue is a strong indicator of a shallow potential energy surface for conformational changes, which is often a prerequisite for the existence of multiple polymorphs. nih.govnih.gov Further research would be necessary to explore and characterize the potential polymorphic forms of this compound and its derivatives.

Computational Chemistry and Theoretical Modelling of Ethyl 4 1,3 Thiazol 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization and Electronic Structure Elucidation

No specific studies utilizing Density Functional Theory to optimize the ground state geometry or elucidate the electronic structure of ethyl 4-(1,3-thiazol-2-yl)benzoate were found in the reviewed literature. Such calculations would typically involve methods like B3LYP with a basis set such as 6-311G(d,p) to determine optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) analysis for this compound could not be located in existing research. This analysis would be used to identify the electron-rich and electron-deficient regions of the molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. The MEP map would illustrate potential reactive centers, with negative potential (typically colored red) indicating nucleophilic regions and positive potential (blue) indicating electrophilic regions.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Electron Transfer Properties

There is no available research detailing the Frontier Molecular Orbitals (HOMO and LUMO) of this compound. FMO theory is used to predict the reactivity and electron transfer properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Computational Prediction and Correlation with Experimental Spectroscopic Data

No studies were found that presented a comparison between computationally predicted spectroscopic data (such as IR, Raman, UV-Vis, or NMR) and experimental data for this compound. This correlative analysis is essential for validating the computational methods and accuracy of the calculated molecular structure and properties.

Reactivity Profiles and Transformational Organic Chemistry of Ethyl 4 1,3 Thiazol 2 Yl Benzoate

Chemical Transformations Involving the Ester Functional Group

The ester functional group in ethyl 4-(1,3-thiazol-2-yl)benzoate is susceptible to a variety of chemical transformations, including hydrolysis, transesterification, and reduction. These reactions are fundamental in modifying the properties of the molecule and in synthesizing new derivatives.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 4-(1,3-thiazol-2-yl)benzoic acid, under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid and excess water. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org Conversely, base-promoted hydrolysis, often referred to as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This is followed by the elimination of the ethoxide leaving group and subsequent deprotonation of the resulting carboxylic acid. libretexts.org

Transesterification: This process allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. libretexts.org To ensure a high yield of the desired product, the alcohol reactant is typically used in a large excess to shift the equilibrium. libretexts.org For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound.

Reduction: The ester group can be reduced to a primary alcohol, [4-(1,3-thiazol-2-yl)phenyl]methanol. libretexts.org This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the formation of an aldehyde intermediate which is then further reduced to the alcohol. libretexts.org

Aminolysis: Esters can react with ammonia (B1221849) or primary and secondary amines to form amides. libretexts.org The reaction of this compound with an amine would yield the corresponding N-substituted 4-(1,3-thiazol-2-yl)benzamide. libretexts.org

Table 1: Chemical Transformations of the Ester Group

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-(1,3-thiazol-2-yl)benzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ | 4-(1,3-thiazol-2-yl)benzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Mthis compound (with R'=CH₃) |

| Reduction | 1. LiAlH₄, ether 2. H₃O⁺ | [4-(1,3-thiazol-2-yl)phenyl]methanol |

| Aminolysis | R₂NH, heat | N,N-dialkyl-4-(1,3-thiazol-2-yl)benzamide |

Reactions at the 1,3-Thiazole Heterocycle and Substituent Effects

The 1,3-thiazole ring is an aromatic heterocycle with a unique reactivity profile due to the presence of both sulfur and nitrogen atoms. numberanalytics.com

Electrophilic Aromatic Substitution: The thiazole (B1198619) ring can undergo electrophilic substitution reactions, such as halogenation and nitration. numberanalytics.com The position of substitution is influenced by the directing effects of the existing substituents. Generally, electrophilic attack occurs preferentially at the C5 position of the thiazole ring. nih.gov

Nucleophilic Aromatic Substitution: While less common, nucleophilic substitution can occur on the thiazole ring, particularly if a good leaving group is present. numberanalytics.com

Substituent Effects: The nature of the substituents on the thiazole ring significantly influences its reactivity and the properties of the molecule. Electron-donating groups enhance the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as the ethyl benzoate (B1203000) group at the 2-position, decrease the electron density of the thiazole ring, which can affect its reactivity in various transformations. acs.org For instance, the presence of an electron-withdrawing group can decrease the yield in certain reactions. nih.gov The substituents also play a role in the biological activity of thiazole derivatives, with lipophilic groups sometimes leading to better results. nih.gov

Table 2: Reactivity of the 1,3-Thiazole Ring

| Reaction Type | General Observation | Preferred Position of Attack |

| Electrophilic Substitution | Common for thiazoles | C5-position nih.gov |

| Nucleophilic Substitution | Less common, requires a good leaving group | C2-position nih.gov |

Strategic Utility as a Synthon in Complex Organic Synthesis

This compound serves as a valuable synthon, or building block, in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The thiazole nucleus is a key structural motif in numerous biologically active compounds. nih.govnih.gov

The ester and thiazole functionalities provide two distinct points for chemical modification. The ester can be converted into a variety of other functional groups, as detailed in section 6.1, allowing for the introduction of diverse structural elements. libretexts.org The thiazole ring itself can be further functionalized or incorporated into larger heterocyclic systems. tubitak.gov.trnih.govorganic-chemistry.org

For example, the synthesis of various derivatives often involves the initial preparation of a thiazole core, which is then elaborated upon. The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a common method for constructing the thiazole ring. nih.gov Once formed, the substituents on the thiazole can be modified. For instance, a bromo group on the thiazole can be displaced by various nucleophiles to introduce new functionalities. researchgate.net

The strategic use of this compound and similar structures allows for the systematic exploration of chemical space around the thiazole scaffold, which is crucial for the development of new therapeutic agents. mdpi.comresearchgate.net

Table 3: Examples of Complex Molecules Synthesized from Thiazole Derivatives

| Starting Material Type | Reaction Type | Resulting Complex Structure |

| Thioamide and α-haloketone | Hantzsch Thiazole Synthesis | Substituted Thiazole |

| 2-Aminothiazole derivative | Acylation | Pyrrole-thiazole hybrid researchgate.net |

| Thiazole with bromomethyl group | Nucleophilic Substitution | Furan-thiazole derivatives with various side chains researchgate.net |

| 1-(Benzothiazol-2-yl)-3-phenylthiourea | Cyclocondensation | Benzothiazole-thiazole-carboxylate derivative tubitak.gov.tr |

Coordination Chemistry and Ligand Properties of 1,3 Thiazole Containing Benzoates

Investigation of the Ligating Behavior of the 1,3-Thiazole Moiety

There is no specific research available on the ligating behavior of the 1,3-thiazole moiety in ethyl 4-(1,3-thiazol-2-yl)benzoate. General principles of coordination chemistry suggest that the nitrogen atom of the thiazole (B1198619) ring is the most likely coordination site due to its lone pair of electrons. The sulfur atom could also potentially participate in coordination, leading to chelation. However, without experimental or computational studies, the preferred coordination mode remains speculative.

Impact of the Benzoate (B1203000) Ester on Coordination Modes and Chelation

The influence of the ethyl benzoate group on the coordination modes and chelation of the thiazole ring is currently unknown. It is plausible that the ester group could influence the electronic properties of the thiazole ring, thereby affecting its donor strength. Additionally, the oxygen atoms of the ester carbonyl and ether functionalities could potentially act as secondary donor sites, leading to more complex coordination behavior, including the formation of multinuclear complexes or coordination polymers. However, there is no direct evidence to support these hypotheses for this specific compound.

Synthesis and Characterization of Metal Complexes with Thiazole-Benzoate Ligands

There are no published reports on the synthesis and characterization of metal complexes specifically with this compound as a ligand. Consequently, no data on their structural, spectroscopic, or magnetic properties can be presented.

Advanced Applications and Material Science Perspectives Rooted in Chemical Structure and Reactivity

Exploration of Non-Linear Optical (NLO) Properties in Thiazole (B1198619) Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. The search for high-performance NLO materials has centered on organic molecules with specific electronic features. Thiazole derivatives have emerged as a promising class of compounds for NLO applications. researchgate.net

The NLO response in organic molecules is often rooted in a "push-pull" or donor-π-acceptor (D-π-A) architecture. In this design, an electron-donating group is connected to an electron-accepting group through a π-conjugated system, which facilitates intramolecular charge transfer upon excitation by light. This charge transfer is fundamental to high second-order (β) and third-order (γ) hyperpolarizabilities, which are microscopic measures of the NLO response. nih.gov

The thiazole ring is an effective component in these systems. It can act as a π-bridge and, due to its electron-rich nature, can also function as an auxiliary donor. In the structure of ethyl 4-(1,3-thiazol-2-yl)benzoate, the thiazole ring connects the phenyl ring, which can be substituted with donor or acceptor groups. The ester group itself has electron-withdrawing characteristics. This inherent asymmetry and conjugation are prerequisites for NLO activity.

Studies on related thiazole-azo polymers and other thiazolidinone derivatives demonstrate their significant NLO properties, including second- and third-harmonic generation. researchgate.netnih.gov Theoretical and experimental investigations using techniques like Density Functional Theory (DFT) and Maker fringe analysis have quantified these properties. For instance, the introduction of different substituents onto the thiazole or associated phenyl rings can be used to tune the NLO response. nih.govacs.org Research on various thiazole derivatives has shown that they possess substantial hyperpolarizabilities, making them strong candidates for optoelectronic device development. researchgate.netnih.gov

Table 1: NLO Properties of Example Thiazole Derivatives

Illustrative data from studies on various thiazole-containing molecules to demonstrate NLO potential. Values are highly dependent on the specific molecular structure and measurement conditions.

| Thiazole Derivative Type | NLO Property Measured | Key Finding | Reference |

|---|---|---|---|

| Thiazole-Azo Polymers | Second-order (χ(2)) and Third-order (χ(3)) Susceptibility | Materials exhibit significant NLO responses suitable for optoelectronic applications. | nih.gov |

| Substituted Thiazolidinones | First Hyperpolarizability (β) | High β values were obtained, suggesting strong nonlinearity, which can be tuned by substituents. | researchgate.net |

| Dipolar Thiazole Derivatives | Second-Order NLO Susceptibilities | The thiazole ring effectively enhances molecular second-order NLO properties. | acs.org |

Design Principles for Supramolecular Self-Assembly in Advanced Materials

Supramolecular self-assembly is the spontaneous organization of molecules into ordered, stable, and functional superstructures through non-covalent interactions. nih.gov This bottom-up approach is fundamental to creating advanced materials with precisely controlled architectures and properties. The key design principles revolve around embedding specific non-covalent interaction motifs within the molecular building blocks. These interactions include hydrogen bonding, π-π stacking, hydrophobic interactions, and electrostatic forces. nih.govrsc.org

The molecular structure of this compound contains several features that can drive supramolecular self-assembly:

π-π Stacking: The presence of two aromatic systems—the phenyl ring and the thiazole ring—allows for significant π-π stacking interactions. These interactions are crucial for the formation of one-dimensional stacks or columns, which are common motifs in self-assembled nanomaterials. mdpi.com

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the ester carbonyl oxygen and the thiazole nitrogen atom can act as hydrogen bond acceptors. Co-crystallization or assembly with other molecules that are hydrogen bond donors could lead to complex, multi-component assembled structures.

Hydrophobic Interactions: The ethyl group and the aromatic rings contribute to the molecule's hydrophobicity, which can drive assembly in polar solvents like water to minimize unfavorable interactions with the solvent. nih.gov

By modifying the peripheral groups of the this compound core, these interactions can be fine-tuned. For example, introducing long alkyl chains would enhance van der Waals and hydrophobic interactions, while adding hydroxyl or amide groups would introduce strong hydrogen bonding capabilities. The solvent environment is another critical parameter, as changing solvent polarity can dramatically alter the dominant intermolecular forces and thus the resulting assembled morphology. taylorandfrancis.com This design flexibility allows for the creation of diverse nanostructures, such as nanofibers, nanospheres, or gels, from a single core scaffold. mdpi.com

Development of Privileged Scaffolds for Chemical Probe Design

In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. monash.eduresearchgate.net These scaffolds serve as excellent starting points for the development of libraries of bioactive compounds, including chemical probes designed to interrogate biological systems. The thiazole ring is widely recognized as a privileged scaffold. nih.govresearchgate.net

The value of the thiazole heterocycle stems from several factors:

Prevalence in Bioactive Molecules: The thiazole ring is a key component in numerous natural products (e.g., Thiamine - Vitamin B1) and FDA-approved drugs (e.g., the anticancer drug Dasatinib). monash.edunih.gov Its proven biocompatibility and favorable interaction profile with various enzymes and receptors make it an attractive core for new molecular designs. researchgate.net

Synthetic Tractability: Thiazole chemistry is well-established, allowing for the straightforward introduction of diverse substituents at various positions on the ring. This enables the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a target protein.

Favorable Physicochemical Properties: The thiazole ring can engage in a range of intermolecular interactions, including hydrogen bonding (as an acceptor), π-stacking, and dipole interactions, which are critical for molecular recognition at a protein's binding site. nih.gov

The structure of this compound represents a specific embodiment of this privileged scaffold. It provides a rigid, well-defined core that can be readily functionalized. For the design of chemical probes, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to reporter tags (like fluorophores or biotin) or for linking to other molecular fragments to enhance target engagement. The phenyl and thiazole rings can be decorated with additional functional groups to modulate selectivity and potency. Therefore, this compound and its derivatives serve as a valuable platform for generating focused libraries of compounds for hit-finding in fragment-based screening campaigns and for the subsequent development of potent and selective chemical probes. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(1,3-thiazol-2-yl)benzoate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as thiazole derivatives and substituted benzoic acids. For example, thiazole rings are often constructed via cyclization of thioureas or via Hantzsch thiazole synthesis. The final esterification step employs ethyl chloroformate or ethanol under acidic catalysis to introduce the ethyl ester group. Key intermediates include 4-(thiazol-2-yl)benzoic acid and halogenated precursors, with reaction conditions optimized for temperature (e.g., reflux in DMF) and stoichiometric control of reagents like chlorinating agents .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the presence of the thiazole ring (e.g., protons at δ 7.5–8.5 ppm for aromatic thiazole protons) and ester functionality (e.g., ethyl group signals at δ 1.3–1.5 ppm for CH) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, high-resolution data collection (e.g., Cu-Kα radiation) and twin refinement may resolve ambiguities in aromatic ring conformations .

- High-Resolution Mass Spectrometry (HRMS) : Provides accurate molecular ion peaks (e.g., [M+H]) to confirm the molecular formula .

Q. What are the typical chemical reactivity profiles of this compound in organic synthesis?

- Methodological Answer : The compound undergoes:

- Substitution reactions : The thiazole ring’s sulfur and nitrogen atoms act as nucleophilic sites, enabling halogenation or alkylation.

- Ester hydrolysis : Controlled acidic or basic hydrolysis yields 4-(thiazol-2-yl)benzoic acid, a precursor for further derivatization .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the benzene ring’s para-position is feasible using palladium catalysts .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side-product formation?

- Methodological Answer :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation.

- Catalyst Screening : For example, transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl-thiazole bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., hexane) aid in recrystallization .

- Data Table :

| Step | Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole cyclization | Reflux in DMF, 4 h | 78 | 95 |

| Esterification | EtOH, HSO, 12 h | 85 | 98 |

| (Adapted from ) |

Q. How should contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be addressed?

- Methodological Answer :

- Experimental Replication : Ensure consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and assay protocols (e.g., broth microdilution).

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varied substituents (e.g., halogen vs. methyl groups on the benzene ring) to identify critical moieties .

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with bioactivity assays .

Q. What computational tools are effective for predicting the compound’s electronic properties and docking interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps <4 eV suggest potential charge-transfer applications (e.g., OLEDs) .

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., bacterial dihydrofolate reductase). Docking scores <−7 kcal/mol indicate strong binding .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Twin Refinement : SHELXL’s TWIN command resolves overlapping reflections in cases of pseudo-symmetry .

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C–H⋯π contacts) that stabilize crystal packing .

Data Contradiction Analysis

Q. Why do studies report varying degrees of photostability for this compound in OLED applications?

- Methodological Answer :

- Solvatochromic Effects : Solvent polarity (e.g., toluene vs. DMSO) alters excited-state relaxation pathways. Use time-resolved fluorescence spectroscopy to quantify lifetime differences .

- Impurity Analysis : Trace metals (e.g., Pd residues from synthesis) can catalyze degradation. Inductively coupled plasma mass spectrometry (ICP-MS) detects ppm-level contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.